molecular formula C32H26I2O4 B3824831 4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE

4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE

Cat. No.: B3824831
M. Wt: 728.4 g/mol
InChI Key: YULPOKBESBSIDW-UHFFFAOYSA-N
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Description

4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE is a complex organic compound characterized by the presence of multiple aromatic rings and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the esterification of 4-iodobenzoic acid with a suitable alcohol, followed by further functionalization to introduce the cyclohexyl and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE is unique due to its complex structure, which includes multiple aromatic rings and iodine atoms. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

[4-[1-[4-(4-iodobenzoyl)oxyphenyl]cyclohexyl]phenyl] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26I2O4/c33-26-12-4-22(5-13-26)30(35)37-28-16-8-24(9-17-28)32(20-2-1-3-21-32)25-10-18-29(19-11-25)38-31(36)23-6-14-27(34)15-7-23/h4-19H,1-3,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULPOKBESBSIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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